molecular formula C18H23FN4O3 B2899155 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 942006-11-3

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2899155
CAS No.: 942006-11-3
M. Wt: 362.405
InChI Key: DHEVYAXUJLPNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic triazaspiro derivative featuring a 1,3,8-triazaspiro[4.5]decane core with 2,4-dioxo groups, an 8-propyl substituent, and an acetamide side chain linked to a 4-fluorophenyl group. The 4-fluorophenyl group contributes to electronic and steric properties that may influence pharmacokinetics and receptor interactions .

Properties

IUPAC Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c1-2-9-22-10-7-18(8-11-22)16(25)23(17(26)21-18)12-15(24)20-14-5-3-13(19)4-6-14/h3-6H,2,7-12H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEVYAXUJLPNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Aryl Group Side Chain Functionalization Key Targets/Activities Reference
2-(2,4-Dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide 1,3,8-Triazaspiro[4.5]decane (2,4-dioxo) 4-Fluorophenyl Acetamide Not explicitly stated (structural focus)
N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide (NFOT) 1,3,8-Triazaspiro[4.5]decane (4-oxo) 3-Fluorophenyl Naphthalenecarboxamide Phospholipase D (PLD) inhibition
2-[8-(1H-Indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]-N-methylacetamide 1,3,8-Triazaspiro[4.5]decane (4-oxo) Phenyl + Indazole Methylacetamide DDR1 kinase inhibition
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide 1,3,8-Triazaspiro[4.5]decane (4-oxo) Phenyl + Dimethoxy Dichlorophenethyl acetamide Mycobacterium tuberculosis Lpd inhibition
2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 1,3,8-Triazaspiro[4.5]decane (2,4-dioxo) 4-Trifluoromethoxyphenyl Acetamide Undisclosed (structural analog)

Pharmacological and Biochemical Insights

  • Target Specificity :

    • The indazole-containing derivative () exhibits selective DDR1 kinase inhibition, attributed to the indazole moiety’s planar structure enhancing π-π stacking in the kinase active site .
    • NFOT () inhibits PLD via its naphthalenecarboxamide group, which mimics phosphatidic acid (PA), a PLD substrate .
    • The dimethoxybenzoyl analog () shows mycobacterial Lpd selectivity due to hydrophobic interactions from the dichlorophenethyl group .
  • Substituent Effects: Fluorophenyl vs. Trifluoromethylphenyl: The 4-fluorophenyl group in the query compound may improve metabolic stability compared to bulkier trifluoromethyl groups, as seen in . Acetamide vs.

Structure-Activity Relationship (SAR) Trends

Spirocyclic Rigidity : Compounds retaining the 1,3,8-triazaspiro[4.5]decane core show enhanced binding affinity due to restricted conformational flexibility .

Aryl Group Position : Meta-substituted fluorophenyl (e.g., NFOT in ) shows weaker PLD inhibition compared to para-substituted analogs, likely due to steric hindrance .

Side Chain Length : Longer alkyl chains (e.g., propyl in the query compound vs. ethyl in ) may enhance lipophilicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including spirocyclic core formation via cyclization and subsequent functionalization. Critical parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance coupling reactions for aryl group introduction .

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

  • Temperature control : Cyclization steps require precise thermal conditions (e.g., 80–100°C) to avoid side products .

  • Purification : Column chromatography or recrystallization is essential for isolating high-purity products .

    • Data Table :
StepReaction TypeKey Reagents/ConditionsYield Range
1CyclizationDMF, 90°C, 12h45–60%
2Acetamide couplingEDC/HOBt, RT70–85%

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR confirms spirocyclic core geometry and substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting .
  • X-ray diffraction (XRD) : Resolves bond angles and stereochemistry of the triazaspiro system .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₂FN₃O₃ requires m/z 371.1628) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against GABA transaminase (anticonsulvant potential) using fluorometric assays .
  • Cellular uptake : Radiolabeled analogs (e.g., ¹⁸F derivatives) can assess blood-brain barrier permeability .
  • Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate safety margins .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in receptor binding studies?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict interactions with GABA receptors. For example, the fluorophenyl group may occupy hydrophobic pockets, while the spirocyclic core stabilizes hydrogen bonds .
  • MD simulations : Analyze ligand-receptor dynamics over 100 ns to reconcile discrepancies between in vitro and in silico binding affinities .
  • Free energy calculations (MM/PBSA) : Quantify binding energy contributions of substituents (e.g., propyl vs. ethyl groups) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust conditions in real time .
  • Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, stirring rate) using response surface methodology .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for consistent pharmacokinetics .

Q. How do electronic effects of substituents influence reaction pathways?

  • Methodological Answer :

  • Hammett analysis : Correlate σ values of substituents (e.g., 4-F vs. 4-Cl) with reaction rates in nucleophilic acyl substitutions .
  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cyclization steps .
  • Kinetic isotope effects (KIE) : Study deuterated analogs to identify rate-determining steps .

Contradictory Data Analysis

Q. How to address conflicting reports on metabolic stability in hepatic microsome assays?

  • Methodological Answer :

  • Species-specific differences : Compare human vs. rodent CYP450 isoforms using LC-MS/MS metabolite profiling .
  • Cofactor supplementation : Adjust NADPH levels to mimic in vivo conditions .
  • Structural analogs : Test derivatives with modified propyl chains to isolate degradation pathways .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance selectivity for neurological targets?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the acetamide group with sulfonamide to improve CNS penetration .
  • Spiro ring expansion : Test 6-membered spiro systems (vs. 5-membered) for reduced off-target effects .
  • Fluorine scanning : Introduce 2-F or 3-F on the phenyl ring to optimize binding entropy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.